3-Hydroxy-2-propylheptanal

Aldol condensation mechanism In situ FT-IR Reaction intermediate stability

3-Hydroxy-2-propylheptanal (synonym: 2-propyl-3-hydroxyheptanal; CAS 60559-16-2) is a C10 β-hydroxy aldehyde (molecular formula C10H20O2, molecular weight 172.26 g/mol). It is the direct aldol condensation product of two molecules of n-pentanal (valeraldehyde) under basic or catalytic conditions, bearing both a hydroxyl group at the β-position and a free aldehyde functionality.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 60559-16-2
Cat. No. B3329528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-propylheptanal
CAS60559-16-2
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCC(C(CCC)C=O)O
InChIInChI=1S/C10H20O2/c1-3-5-7-10(12)9(8-11)6-4-2/h8-10,12H,3-7H2,1-2H3
InChIKeyOPUPLOGAWWOLLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-propylheptanal (CAS 60559-16-2): Chemical Identity, Synthetic Origin, and Procurement Context


3-Hydroxy-2-propylheptanal (synonym: 2-propyl-3-hydroxyheptanal; CAS 60559-16-2) is a C10 β-hydroxy aldehyde (molecular formula C10H20O2, molecular weight 172.26 g/mol) . It is the direct aldol condensation product of two molecules of n-pentanal (valeraldehyde) under basic or catalytic conditions, bearing both a hydroxyl group at the β-position and a free aldehyde functionality [1]. The compound is formally classified as Brivaracetam Impurity 10, a process-related impurity identified during the synthesis of the antiepileptic drug brivaracetam, and is commercially supplied as a fully characterized reference standard for pharmaceutical analytical method development and quality control [2]. Predicted physicochemical properties include a boiling point of 255.2±23.0 °C, density of 0.910±0.06 g/cm³, and a pKa of 14.56±0.20 .

Why 3-Hydroxy-2-propylheptanal Cannot Be Interchanged with Dehydrated or Saturated C10 Aldehyde Analogs


3-Hydroxy-2-propylheptanal is the transient, non-isolable β-hydroxy aldehyde intermediate in the n-pentanal aldol self-condensation cascade; under all reported catalytic conditions (TiO₂, MIL-100(Fe), homogeneous base), it spontaneously and rapidly dehydrates to 2-propyl-2-heptenal (C10H18O, MW 154.25) [1][2]. This intrinsic instability means the compound is structurally and functionally distinct from its dehydrated analog (an α,β-unsaturated aldehyde) and its fully saturated counterpart 2-propylheptanal (C10H20O, MW 156.27), each of which exhibits different reactivity profiles, regulatory identities, and analytical detection characteristics [3]. In pharmaceutical impurity profiling of brivaracetam, the compound serves as a specific process-related marker (Impurity 10), requiring dedicated reference standards and validated LC or SFC methods for resolution from co-eluting stereoisomeric and non-isomeric impurities; substitution with a different C10 aldehyde would invalidate the impurity profiling method and compromise regulatory compliance [3].

Quantitative Differentiation Evidence: 3-Hydroxy-2-propylheptanal vs. Closest Analogs


Undetectable as a Stable Intermediate: In Situ Spectroscopic Comparison with 2-Propyl-2-heptenal

During TiO₂-catalyzed n-valeraldehyde self-condensation, the infrared characteristic peaks of 3-hydroxy-2-propylheptanal (2-propyl-3-hydroxyheptanal) were not observed by in situ FT-IR analysis, indicating that its dehydration to 2-propyl-2-heptenal proceeded too rapidly for detection. Real-time liquid-phase monitoring by React-IR confirmed that 3-hydroxy-2-propylheptanal was not detected at any point during the entire reaction course, demonstrating that this β-hydroxy aldehyde cannot exist stably either on the TiO₂ surface or in the reaction liquid [1]. In contrast, 2-propyl-2-heptenal was clearly detected as the stable, isolable aldol condensation product. Under optimized TiO₂ conditions, 2-propyl-2-heptenal was obtained with 93.7% yield and 99.1% selectivity at 94.6% n-valeraldehyde conversion [2].

Aldol condensation mechanism In situ FT-IR Reaction intermediate stability TiO₂ catalysis

Molecular Weight and Elemental Composition Differentiation from the Dehydrated Aldol Product

3-Hydroxy-2-propylheptanal (C10H20O2, exact mass 172.1463 Da, nominal MW 172.26) differs from its direct dehydration product 2-propyl-2-heptenal (C10H18O, exact mass 154.1358 Da, nominal MW 154.25) by exactly one water molecule (ΔMW = 18.01 Da) . This mass difference provides a definitive analytical handle for MS-based detection and chromatographic method development. In brivaracetam impurity profiling, this mass distinction enables unambiguous identification of Impurity 10 (the β-hydroxy aldehyde) versus Impurity 143/160 (the corresponding α,β-unsaturated aldehyde 2-propylhept-2-enal, CAS 34880-43-8 or 64935-37-1) . The predicted pKa of 14.56 indicates the β-hydroxyl group is essentially non-ionizable under typical LC conditions, consistent with its behavior as a neutral species in reversed-phase separations .

Mass spectrometry HPLC method development Impurity identification Molecular weight discrimination

Pharmaceutical Reference Standard Identity: Regulatory Role as Brivaracetam Impurity 10

3-Hydroxy-2-propylheptanal is specifically designated as Brivaracetam Impurity 10—a fully characterized reference standard used for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation of the antiepileptic drug brivaracetam [1]. The systematic impurity profile study by Liao et al. (2020) identified nine process-related impurities in brivaracetam synthesis, with three (Impurity G/H/I) being previously unreported; Impurity 10 belongs to this characterized impurity panel and its structure was confirmed by MS and NMR spectroscopy [2]. Regulatory specifications for brivaracetam mandate that any unspecified impurity must not exceed 0.1%, and chiral impurity limits are set at 2.5%, 0.15%, and 0.15% respectively [3]. In contrast, the dehydrated analog 2-propyl-2-heptenal is cataloged as Brivaracetam Impurity 143 or 160 (depending on E/Z configuration), representing a chemically and regulatory distinct entity requiring separate reference standards and analytical methods .

Pharmaceutical impurity profiling Reference standard Brivaracetam quality control ICH guidelines

Reaction Selectivity Context: MIL-100(Fe)-Catalyzed n-Valeraldehyde Self-Condensation

In the MIL-100(Fe)-catalyzed self-condensation of n-valeraldehyde, GC-MS analysis identified the components present in the reaction system; 3-hydroxy-2-propylheptanal was not detected as a stable component, consistent with its rapid dehydration to 2-propyl-2-heptenal [1]. Under optimized conditions (15 wt% MIL-100(Fe) catalyst, 130 °C, 8 h reaction time), n-valeraldehyde conversion reached 73.5%, with 2-propyl-2-heptenal obtained in 63.2% yield and 86.0% selectivity [1]. The absence of detectable β-hydroxy aldehyde intermediate in the product mixture confirms that the dehydration step is not rate-limiting under these conditions and that the target compound accumulates to less than the GC-MS detection limit. For comparison, the TiO₂-catalyzed system achieves 94.6% conversion and 99.1% selectivity to 2-propyl-2-heptenal [2], further demonstrating that across diverse catalytic platforms, 3-hydroxy-2-propylheptanal is never the isolable product.

Heterogeneous catalysis Metal-organic frameworks Aldol condensation selectivity Green chemistry

Storage Condition Requirements Reflect Intrinsic Chemical Instability

Commercial suppliers of 3-hydroxy-2-propylheptanal (Brivaracetam Impurity 10) specify storage at -20°C with protection from light, reflecting the compound's propensity for degradation via dehydration or other pathways under ambient conditions . The product is typically supplied at ≥95% HPLC purity in sealed vials of 20–100 mg quantities for analytical reference standard use . In contrast, the dehydrated analog 2-propyl-2-heptenal is reported with less stringent storage requirements: the technical-grade material (CAS 34880-43-8) is stored at 2–8°C, while some suppliers indicate sealed, dry storage at cool temperatures is adequate [1]. The more demanding cold-chain requirement for 3-hydroxy-2-propylheptanal is mechanistically consistent with the in situ spectroscopic evidence that the β-hydroxy aldehyde spontaneously dehydrates, and it imposes additional logistical and cost considerations for procurement, shipping, and laboratory storage compared to the more stable dehydrated analog.

Chemical stability Storage conditions Reference standard handling Cold chain

High-Value Application Scenarios for 3-Hydroxy-2-propylheptanal Based on Verified Evidence


Pharmaceutical Impurity Reference Standard for Brivaracetam ANDA/DMF Filing and Batch Release Testing

3-Hydroxy-2-propylheptanal (Brivaracetam Impurity 10) is procured as a fully characterized reference standard for HPLC, LC-MS, or SFC method development and validation in brivaracetam drug substance and drug product quality control [1]. Its use is mandated by ICH Q3A guidelines for impurity profiling, where each process-related impurity must be identified, characterized, and controlled below specified limits (unspecified impurities ≤0.1%) . The compound's unique retention time and mass spectrum enable its resolution from co-occurring stereoisomeric impurities such as (R,S)-, (R,R)-, and (S,S)-brivaracetam, which elute at distinct retention times (e.g., 4.9, 5.4, and 6.6 min on a Chiral PAK IG-U column) [2]. Procurement from suppliers providing COA with HPLC purity, NMR, and MS data ensures traceability to USP or EP pharmacopeial standards [1].

Mechanistic Studies of Aldol Condensation Kinetics and Catalyst Development

For academic and industrial researchers investigating the mechanism and kinetics of n-valeraldehyde (pentanal) self-condensation over heterogeneous catalysts (TiO₂, MIL-100(Fe), supported ionic liquid-phase catalysts, or solid base catalysts), 3-hydroxy-2-propylheptanal is the key mechanistic intermediate [1]. Although not isolable under standard catalytic conditions, its transient existence has been confirmed by mechanistic proposals based on in situ FT-IR analysis, and its rapid dehydration to 2-propyl-2-heptenal constitutes the product-determining step in the aldol cascade [1]. Researchers developing new catalysts for selective 2-propyl-2-heptenal production (a precursor to the plasticizer alcohol 2-propylheptanol and ultimately DPHP) use this compound as a mechanistic reference point to understand selectivity-limiting side reactions .

Computational Chemistry and Molecular Modeling of β-Hydroxy Aldehyde Reactivity

The well-defined structure of 3-hydroxy-2-propylheptanal—a chiral β-hydroxy aldehyde with two stereogenic centers (C2 and C3)—makes it a tractable model system for density functional theory (DFT) calculations of aldol dehydration energetics, conformational analysis, and transition-state modeling [1]. Its predicted physicochemical parameters (pKa 14.56, boiling point 255.2°C) provide benchmark data for computational method validation . The compound's inherent instability, experimentally confirmed by the complete absence of detectable signal in in situ React-IR monitoring [1], offers a challenging test case for ab initio molecular dynamics simulations aimed at predicting intermediate lifetimes on catalytic surfaces.

Analytical Method Development for β-Hydroxy Carbonyl Compounds in Complex Matrices

The analytical challenge posed by 3-hydroxy-2-propylheptanal—specifically its thermal lability (requiring -20°C storage), its tendency to dehydrate during GC injection, and its need for gentle ionization in LC-MS—makes it a valuable probe compound for developing and validating cold-injection GC methods, derivatization protocols, or soft-ionization MS techniques for β-hydroxy carbonyl analysis [1]. The compound's 18 Da mass difference from its dehydration product provides a built-in system suitability check for chromatographic resolution and MS accuracy . Method development using this compound as a test analyte can be directly translated to other thermally labile β-hydroxy aldehyde analytes in pharmaceutical, food, or fragrance matrices.

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